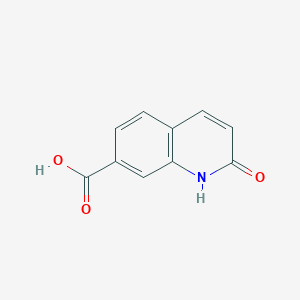

2-Hydroxyquinoline-7-carboxylic acid

Description

BenchChem offers high-quality 2-Hydroxyquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGOAXJDPXDELR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Hydroxyquinoline-7-carboxylic Acid

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Hydroxyquinoline-7-carboxylic acid (IUPAC name: 2-oxo-1,2-dihydroquinoline-7-carboxylic acid). This quinolone derivative is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to its rigid scaffold, hydrogen bonding capabilities, and potential as a chelating agent.[1] This document outlines a robust and logical two-step synthetic route commencing with the formation of a stable chloro-intermediate, followed by a well-established hydrolysis protocol. We further present a multi-technique analytical workflow for the unambiguous structural confirmation and purity assessment of the final compound, providing researchers and drug development professionals with a self-validating framework for its preparation and analysis.

Introduction: Significance and Physicochemical Properties

2-Hydroxyquinoline-7-carboxylic acid, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , is a structurally significant organic compound.[2] It belongs to the quinolone class, a privileged scaffold in drug discovery. The molecule features a bicyclic aromatic system containing both a carboxylic acid group at the 7-position and a hydroxyl group at the 2-position.

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its more stable keto-form, 2-oxo-1,2-dihydroquinoline-7-carboxylic acid (a quinolone). This tautomerism influences its chemical reactivity and spectroscopic properties. The presence of both a hydrogen bond donor (N-H in the keto form, O-H in both forms) and acceptor (carbonyl and carboxyl groups), along with the carboxylic acid moiety, makes it an attractive intermediate for synthesizing more complex molecules, including potential pharmaceutical agents and functional materials.[1]

Section 1: A Strategic Approach to Synthesis

Rationale for the Synthetic Strategy

A direct, one-pot synthesis of 2-Hydroxyquinoline-7-carboxylic acid can be challenging due to potential side reactions and purification difficulties. Therefore, we propose a more robust and modular two-step synthetic pathway. This strategy hinges on the initial synthesis of a stable, easily purifiable intermediate, 2-chloroquinoline-7-carboxylic acid , followed by its chemical transformation into the desired final product.

The rationale for this approach is threefold:

-

Robust Precursor Formation: The synthesis of chloroquinolines is a well-established area of heterocyclic chemistry, offering reliable and scalable routes.

-

Controlled Conversion: The subsequent hydrolysis of the 2-chloro group to a 2-hydroxy group is a high-yielding and predictable nucleophilic aromatic substitution reaction.[3] This step is generally clean, and the conversion can be easily monitored.

-

Purification Advantage: The significant difference in polarity and solubility between the chloro-intermediate and the final hydroxy-product simplifies purification at each stage of the synthesis.

Proposed Synthetic Pathway

The overall transformation is visualized in the workflow below.

Caption: Proposed two-step synthesis of 2-Hydroxyquinoline-7-carboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline-7-carboxylic acid (Intermediate)

This protocol is a representative procedure based on established quinoline synthesis methodologies. Researchers should adapt conditions based on available starting materials and laboratory capabilities.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine 4-aminobenzoic acid (1 equiv.) and a suitable solvent such as polyphosphoric acid or Dowtherm A.

-

Reagent Addition: While stirring, slowly add an appropriate three-carbon electrophile (e.g., acrylic acid or a pyruvic acid derivative, 1.2 equiv.) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃, 3-5 equiv.). Causality Note: POCl₃ serves as both a dehydrating agent to drive the cyclization and the source of chlorine to form the 2-chloroquinoline.

-

Reaction: Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The crude product will precipitate.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 2-chloroquinoline-7-carboxylic acid.

Protocol 2: Hydrolysis to 2-Hydroxyquinoline-7-carboxylic acid (Final Product)

-

Reaction Setup: Suspend the synthesized 2-chloroquinoline-7-carboxylic acid (1 equiv.) in a 10% aqueous solution of hydrochloric acid (HCl) in a round-bottom flask fitted with a reflux condenser. Causality Note: Acid-catalyzed hydrolysis proceeds via protonation of the ring nitrogen, which activates the C2 position for nucleophilic attack by water.[4]

-

Reaction: Heat the suspension to reflux (approximately 100-110 °C) for 12-24 hours. The solid should gradually dissolve as the reaction proceeds, and a new precipitate may form. Monitor the disappearance of the starting material by TLC or HPLC.

-

Isolation: Cool the reaction mixture to room temperature. The product, 2-Hydroxyquinoline-7-carboxylic acid, will precipitate out of the acidic solution due to its lower solubility.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove any residual acid, followed by a wash with cold acetone or ethanol.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 60-80 °C to a constant weight.

Section 2: Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and the assessment of purity. The following workflow provides a logical sequence for analysis.

Caption: Logical workflow for the analytical characterization of the final product.

Physicochemical and Spectroscopic Data Summary

| Property | Expected Value / Observation |

| Molecular Formula | C₁₀H₇NO₃ |

| Molecular Weight | 189.17 g/mol [1] |

| Appearance | White to pale yellow powder[1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5-13.5 (s, 1H, -COOH), ~11.5 (s, 1H, -NH-), ~8.0-8.2 (m, 2H, Ar-H), ~7.2-7.8 (m, 2H, Ar-H), ~6.5 (d, 1H, Ar-H). Note: Exact shifts and multiplicities require experimental verification. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (-COOH), ~165 (C=O, amide), ~120-145 (Ar-C), ~115 (Ar-CH). Note: Signals correspond to the more stable 2-oxo tautomer. |

| IR Spectroscopy (KBr, cm⁻¹) | ~3300-2500 (very broad, O-H stretch of COOH dimer), ~3100-3000 (N-H stretch), ~1710-1690 (strong, C=O stretch of COOH), ~1660-1640 (strong, C=O stretch of amide), ~1320-1210 (C-O stretch), ~950-910 (broad, O-H bend).[5][6] |

| Mass Spectrometry (ESI-) | m/z: 188.0 [M-H]⁻. Key Fragments: 144.0 [M-H-CO₂]⁻.[2][7] |

Detailed Analytical Protocols

Protocol 3: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the dried product and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality Note: DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and slows the exchange of the acidic -COOH and -NH protons, allowing for their observation in the ¹H NMR spectrum.[8]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Include standard experiments like DEPT-135 to aid in distinguishing between CH, CH₂, and CH₃ (if applicable) and quaternary carbons.

-

Interpretation: Analyze the chemical shifts, integration values, and coupling constants to confirm the aromatic substitution pattern and the presence of all expected functional groups.

Protocol 4: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the product with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Identify the characteristic vibrational bands. The most telling feature for a carboxylic acid is the extremely broad O-H stretch overlapping the C-H region, combined with the strong carbonyl (C=O) absorption.[5] The presence of a second C=O band around 1650 cm⁻¹ is strong evidence for the 2-quinolone tautomer.

Protocol 5: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization.

-

Interpretation: Confirm the molecular weight by identifying the molecular ion peak (e.g., [M-H]⁻ at m/z 188.0 in negative mode or [M+H]⁺ at m/z 190.0 in positive mode). Analyze the fragmentation pattern to further support the proposed structure.

Protocol 6: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System Setup:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

-

Analysis: Inject a dilute solution of the final product. The purity can be calculated from the peak area percentage of the main product peak relative to the total area of all observed peaks. A pure sample should exhibit a purity level of >98%.

Conclusion

This guide details a strategic and reliable pathway for the synthesis of 2-Hydroxyquinoline-7-carboxylic acid, emphasizing a robust two-step methodology that ensures control and simplifies purification. The accompanying comprehensive characterization workflow, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system to ensure the structural integrity of the synthesized compound, while HPLC serves as the definitive test for purity. By explaining the causality behind procedural choices, this document equips researchers with the necessary framework to confidently produce and validate this important chemical building block for their research and development endeavors.

References

- SRIRAMCHEM. 2-hydroxyquinoline-4-carboxylic acid.

- ChemicalBook. 2-Hydroxy-4-quinolincarboxylic acid(15733-89-8) 1H NMR spectrum.

- BLD Pharm. 2-Hydroxyquinoline-7-carboxylic acid.

- ChemicalBook. 2-hydroxyquinoline-7-carboxylic acid | 320349-89-1.

- ResearchGate. 1 H-NMR spectra of HQ and PHQ.

- PubChemLite. 2-hydroxyquinoline-7-carboxylic acid (C10H7NO3).

- MassBank. msbnk-ufz-ua005201 - MassBank.

- University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.

- PubChem. 2-Hydroxyquinoline-4-carboxylic acid.

- Chem-Impex. 8-Hydroxyquinoline-7-carboxylic acid.

- ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- ChemicalBook. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.

- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.

- SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum.

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- ResearchGate. 2-Chloroquinoline-3-carboxylic acid.

- Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- National Center for Biotechnology Information. 2-Chloroquinoline-3-carboxylic acid - PMC.

- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.

- Santa Cruz Biotechnology. 2-Hydroxy-7-methoxy-quinoline-4-carboxylic acid.

- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

- National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.

- National Institute of Standards and Technology. 2-Quinolinecarboxylic acid - NIST WebBook.

- ChemicalBook. 8-hydroxyquinoline-7-carboxylic acid(19829-79-9)ir1.

- ResearchGate. 2-Chloroquinoline-3-carboxylic acid.

- MySkinRecipes. 4-Hydroxyquinoline-7-carboxylic acid.

- YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

- KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.

- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 2-hydroxyquinoline-7-carboxylic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyquinoline-7-carboxylic Acid

Foreword: Navigating the Landscape of a Niche Quinoline Derivative

To our fellow researchers, scientists, and drug development professionals, this technical guide addresses the physicochemical properties of 2-hydroxyquinoline-7-carboxylic acid. It is important to acknowledge from the outset that while the quinoline scaffold is of immense interest in medicinal chemistry, this particular isomer is not as extensively characterized in publicly accessible literature as some of its counterparts, such as the 4- and 8-substituted analogues.

Therefore, this guide adopts a dual-pronged approach. Firstly, it collates and presents the available information for 2-hydroxyquinoline-7-carboxylic acid, including its fundamental identifiers and predicted properties. Secondly, where experimental data for the target molecule is scarce, we will draw upon established knowledge of the 2-hydroxyquinoline class and its isomers to provide a robust theoretical framework and detailed, field-proven experimental protocols. This will not only offer insights into the expected properties of 2-hydroxyquinoline-7-carboxylic acid but also equip you with the practical methodologies to elucidate these properties in your own laboratories. Our focus is on the "how" and "why," empowering you to generate the data needed to advance your research.

Structural Identity and Tautomerism: The Core of 2-Hydroxyquinoline Chemistry

2-Hydroxyquinoline-7-carboxylic acid, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol , belongs to the family of heterocyclic aromatic compounds. A critical aspect of its chemistry, shared with other 2-hydroxyquinolines, is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the enol (2-hydroxyquinoline) and keto (2-oxo-1,2-dihydroquinoline or 2-quinolone) forms.

Caption: Tautomeric equilibrium of 2-hydroxyquinoline-7-carboxylic acid.

In most solvent systems, particularly polar ones, the equilibrium strongly favors the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Consequently, the physicochemical properties discussed and the methodologies for their determination are primarily focused on this predominant tautomer.

Key Physicochemical Parameters: A Blend of Predicted and Analogous Data

The following table summarizes the known and predicted physicochemical properties of 2-hydroxyquinoline-7-carboxylic acid. Where experimental data is unavailable, values for closely related isomers or general predictions are provided for context.

| Property | Value/Observation | Source/Comment |

| Molecular Formula | C₁₀H₇NO₃ | - |

| Molecular Weight | 189.17 g/mol | - |

| CAS Number | 320349-89-1 | [1] |

| Physical Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Not experimentally determined. The related 2-oxo-1,2-dihydroquinoline-7-carbonitrile has a melting point of 249-252 °C (decomposes)[2]. The 4-carboxylic acid isomer has a melting point of >300 °C[3]. | A high melting point is anticipated due to the potential for strong intermolecular hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. | The carboxylic acid moiety enhances polarity, but the quinoline ring is largely nonpolar. Solubility in aqueous bases (e.g., NaOH) is expected to be higher due to salt formation. |

| pKa | Not experimentally determined. | Two pKa values are expected: one for the carboxylic acid (likely in the range of 3-5) and another for the N-H proton of the quinolone ring (likely >10). For context, 8-hydroxyquinoline-2-carboxylic acid has pKa values of 3.92 and 10.14[4]. |

| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP3: 1.3 | PubChem (CID 15593829) |

| Storage | Store at 2-8°C. | [5] |

Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, it is crucial to not only present data but also to provide robust methodologies for its acquisition. The following sections detail the experimental workflows for determining the key physicochemical properties of 2-hydroxyquinoline-7-carboxylic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental indicator of purity and provides insights into the strength of the crystal lattice. For a crystalline solid like 2-hydroxyquinoline-7-carboxylic acid, a sharp melting range is expected for a pure sample.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated digital melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in biological assays. A systematic solubility assessment provides a comprehensive profile of its polarity.

Methodology: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO)).

-

Sample Preparation: Add an excess amount of 2-hydroxyquinoline-7-carboxylic acid to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).

-

Determine the concentration of the dissolved compound.

-

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

pKa Determination

Rationale: The acid dissociation constants (pKa) are crucial for predicting the ionization state of a molecule at a given pH. This influences its solubility, membrane permeability, and interaction with biological targets. 2-Hydroxyquinoline-7-carboxylic acid has two ionizable protons: the carboxylic acid proton and the N-H proton of the quinolone ring.

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of 2-hydroxyquinoline-7-carboxylic acid of known concentration (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Add small, precise volumes of the titrant to the sample solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV) to accurately determine the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and offering insights into its electronic properties.

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution and the solvent environment.

Expected Spectral Features: Based on related quinolone structures, 2-hydroxyquinoline-7-carboxylic acid is expected to exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system. The exact position and intensity of these bands will be influenced by the solvent polarity.

Methodology: UV-Vis Spectral Acquisition

-

Solvent Selection: Use spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, and water).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) in the chosen solvent.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Rationale: Many quinoline derivatives are fluorescent, a property that is highly sensitive to the molecular environment and can be exploited in various applications, including biological imaging.

Expected Properties: The fluorescence properties will depend on the extent of intramolecular charge transfer and the potential for excited-state proton transfer (ESIPT). The emission wavelength and quantum yield are key parameters to be determined.

Methodology: Fluorescence Spectral Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (<0.1) to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Determine the optimal excitation wavelength from the UV-Vis absorption spectrum.

-

Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

To determine the fluorescence quantum yield (Φ), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission.

-

Calculate the quantum yield relative to the standard using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and provide information about the electronic environment of each nucleus.

Expected ¹H NMR Features (in DMSO-d₆):

-

Aromatic Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 12 ppm).

-

N-H Proton: A broad singlet, likely in the range of δ 10-12 ppm.

Expected ¹³C NMR Features (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-180 ppm.

-

Carboxylic Acid Carbonyl: A signal in a similar range, δ 165-185 ppm.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm).

Methodology: NMR Spectral Acquisition

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

-

Data Analysis:

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amide): A moderate band around 3200-3000 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong, sharp bands in the region of 1750-1650 cm⁻¹. Conjugation with the aromatic ring will likely shift these absorptions to lower wavenumbers.

-

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Crystallography

Rationale: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A variety of solvents should be screened.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

-

Conclusion and Future Outlook

2-Hydroxyquinoline-7-carboxylic acid represents a structurally interesting but underexplored member of the quinoline family. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While direct experimental data remains limited, the provided methodologies, grounded in the established chemistry of related compounds, offer a clear path forward for researchers.

The elucidation of these fundamental properties is a critical first step in unlocking the potential of this molecule in drug discovery and materials science. We encourage the scientific community to undertake these characterizations and to share the data, thereby enriching our collective understanding of this and other valuable chemical entities.

References

-

IndiaMART. 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available from: [Link]

-

PubChem. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. Available from: [Link]

-

IUCr. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Available from: [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

-

ResearchGate. New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Available from: [Link]

-

Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

The University of Auckland. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available from: [Link]

Sources

The Multifaceted Biological Activities of 2-Hydroxyquinoline-7-Carboxylic Acid Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, the 2-hydroxyquinoline-7-carboxylic acid core has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of 2-hydroxyquinoline-7-carboxylic acid, including their anticancer, antimicrobial, and anti-inflammatory properties. We delve into the structure-activity relationships that govern their potency, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be an essential resource for researchers and drug development professionals working to harness the therapeutic potential of this versatile class of compounds.

Introduction: The 2-Hydroxyquinoline-7-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in a multitude of natural products and synthetic compounds with significant biological activities. The strategic placement of hydroxyl and carboxylic acid functional groups on this scaffold can profoundly influence its physicochemical properties and its interactions with biological targets. Specifically, the 2-hydroxyquinoline-7-carboxylic acid moiety offers a unique combination of hydrogen bond donors and acceptors, as well as the potential for metal chelation, making it an attractive starting point for the design of new drugs.[1] The inherent versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological profile to target various disease states.

Anticancer Activity: Targeting the Hallmarks of Cancer

Derivatives of 2-hydroxyquinoline-7-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes that are essential for tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of 2-hydroxyquinoline-7-carboxylic acid derivatives are mediated through several mechanisms, including:

-

Enzyme Inhibition: A prominent mechanism for the anticancer activity of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[3] By inhibiting hDHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, ultimately leading to the arrest of cell growth.[3]

-

Induction of Apoptosis: Several studies have shown that these derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins and activating caspase cascades.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Anticancer Potency

The anticancer activity of 2-hydroxyquinoline-7-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, the presence of bulky hydrophobic groups at the C2 position and appropriate substitutions on the benzo portion of the quinoline ring have been shown to be critical for inhibitory activity against dihydroorotate dehydrogenase.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acid derivative 3j | MCF-7 | Not specified (82.9% growth reduction) | [2] |

| Quinoline derivative 3a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |

| Quinoline derivative 4a | HepG2 | ~10.3 (converted from 7.7 µg/ml) | [4] |

| Quinoline derivative 4b | HCT116 | ~19.0 (converted from 14.2 µg/ml) | [4] |

Note: The IC50 values were converted from µg/ml assuming an average molecular weight of 750 g/mol for illustrative purposes, as the exact molecular weights were not provided in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

A standard method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-hydroxyquinoline-7-carboxylic acid derivatives and incubate for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Proposed mechanism of antibacterial action of quinoline derivatives.

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected quinoline derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 7 | E. coli ATCC25922 | 2 | [5] |

| Compound 7 | S. pyrogens ATCC19615 | 2 | [5] |

| Compound 15 | S. aureus | 0.8 µM | [5] |

| Compound 15 | B. cereus | 1.61 µM | [5] |

| Hybrid 7b | S. aureus | 2 | [6] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [6] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds can be determined using the broth microdilution method.

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the 2-hydroxyquinoline-7-carboxylic acid derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Certain quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions. [1]

Mechanism of Action: Targeting Pro-inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are believed to be mediated through the modulation of key inflammatory signaling pathways. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. [7]By inhibiting the activation of NF-κB, these compounds can suppress the production of pro-inflammatory cytokines and mediators.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. [8]This model is widely used to screen for the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

-

Animal Grouping: Divide the rats into control, standard (e.g., treated with indomethacin), and test groups (treated with the 2-hydroxyquinoline-7-carboxylic acid derivatives).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Carrageenan Injection: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The 2-hydroxyquinoline-7-carboxylic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship studies have provided valuable insights into the molecular features that govern their potency, paving the way for the rational design of more effective and selective compounds.

Future research in this area should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models of disease to assess their therapeutic potential.

-

Toxicity Profiling: Comprehensive safety and toxicity studies to ensure their suitability for clinical development.

The continued exploration of 2-hydroxyquinoline-7-carboxylic acid derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

-

Massoud, M. A., El Bialy, S., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2019). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. ResearchGate. Retrieved from [Link]

-

Fathy, U., et al. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2021). Design, synthesis, and biological evaluation of novel quinoline-based derivatives as potent anticancer agents. ResearchGate. Retrieved from [Link]

-

Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Gupta, H. (2023). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

Taywade, M. S., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

-

Iqbal, M. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemistry & Biodiversity. Retrieved from [Link]

-

Bawa, S., & Kumar, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link]

-

Valente, S., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Retrieved from [Link]

Sources

- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to 2-Hydroxyquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the vast and ever-expanding universe of heterocyclic chemistry, the quinoline nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules have been born. Within this family, the hydroxyquinoline carboxylic acids represent a particularly intriguing class, marrying the chelating and hydrogen-bonding capabilities of the hydroxyl group with the ionizable and interactive nature of the carboxylic acid function. While certain isomers have been extensively studied, 2-Hydroxyquinoline-7-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-7-carboxylic acid) remains a comparatively enigmatic entity. This technical guide aims to consolidate the available, albeit sparse, information on this compound, providing a foundational understanding for researchers poised to explore its untapped potential in medicinal chemistry and drug discovery. While direct literature on its discovery and biological activity is limited, we can infer its properties and potential synthetic routes from the rich chemistry of its parent scaffold and isomeric relatives.

Physicochemical Properties and Structural Attributes

2-Hydroxyquinoline-7-carboxylic acid, identified by the CAS Number 320349-89-1, possesses a unique structural arrangement that dictates its chemical behavior and potential biological interactions.

| Property | Value | Source |

| CAS Number | 320349-89-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | Inferred |

The molecule exists in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-quinolone (keto) form. In solution and in the solid state, the equilibrium overwhelmingly favors the 2-quinolone tautomer due to the stability conferred by the amide-like functionality. This tautomerism is a critical consideration for its spectroscopic characterization and its interactions with biological targets.

Retrosynthetic Analysis and Plausible Synthetic Strategies

The Knorr Quinoline Synthesis: A Promising Route

The Knorr quinoline synthesis is a robust method for the preparation of 2-hydroxyquinolines (2-quinolones) via the acid-catalyzed cyclization of β-ketoanilides[5][6].

Proposed Reaction Scheme:

Caption: Proposed Knorr synthesis for 2-hydroxyquinoline-7-carboxylic acid.

Causality Behind Experimental Choices:

-

Starting Material: 3-Aminobenzoic acid is the logical precursor as its amino group will form the nitrogen of the quinoline ring, and the carboxylic acid at the meta position will ultimately reside at the 7-position of the quinoline core[7].

-

Reagent: A β-ketoester, such as diethyl malonate, would react with the aniline to form the necessary β-ketoanilide intermediate.

-

Catalyst: A strong acid like concentrated sulfuric acid is typically employed to facilitate the intramolecular electrophilic aromatic substitution (cyclization) onto the benzene ring, followed by dehydration to yield the 2-quinolone product[5].

Self-Validating Protocol Steps (Hypothetical):

-

Amide Formation: Condensation of 3-aminobenzoic acid with a suitable β-ketoester under thermal conditions to form the β-ketoanilide intermediate. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting materials and the formation of the new amide.

-

Cyclization: The isolated and purified β-ketoanilide is then treated with a strong acid (e.g., polyphosphoric acid or sulfuric acid) with heating. The cyclization can be monitored for the formation of the product, which would have a distinct retention time/factor compared to the starting material.

-

Work-up and Purification: The acidic reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization to precipitate the crude product. Purification would likely involve recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid).

The Friedländer Synthesis: An Alternative Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[8][9][10][11].

Proposed Reaction Scheme:

Caption: Proposed Friedländer synthesis for 2-hydroxyquinoline-7-carboxylic acid.

Causality Behind Experimental Choices:

-

Starting Material: A key precursor for this route would be 3-amino-4-formylbenzoic acid. The ortho-amino aldehyde functionality is the cornerstone of the Friedländer synthesis.

-

Reagent: A simple compound with an activated methylene group, such as acetic anhydride or pyruvic acid, could serve as the two-carbon unit required to form the pyridine ring.

-

Catalyst: The reaction can be catalyzed by either acid or base, with the choice depending on the specific substrates and desired reaction conditions[9].

Spectroscopic Characterization (Predicted)

Without experimental data, we can predict the salient features of the spectroscopic data for 2-hydroxyquinoline-7-carboxylic acid based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The proton on the nitrogen would likely appear as a broad singlet at high chemical shift. The carboxylic acid proton would also be a broad singlet, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The carbon NMR would reveal signals for the ten carbon atoms. The carbonyl carbons of the quinolone and the carboxylic acid would be the most downfield, typically in the range of 160-180 ppm.

IR Spectroscopy

The infrared spectrum would be characterized by:

-

A broad O-H stretching band from the carboxylic acid, likely overlapping with C-H stretches, in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching absorption for the quinolone carbonyl, typically around 1660 cm⁻¹.

-

Another strong C=O stretching absorption for the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

-

N-H stretching from the quinolone amide, appearing as a medium band around 3100-3000 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry would be used to confirm the molecular formula (C₁₀H₇NO₃). The fragmentation pattern would likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid and quinolone moieties, respectively.

Potential Biological Activity and Therapeutic Applications: An Extrapolation

While no specific biological activities have been reported for 2-hydroxyquinoline-7-carboxylic acid, the broader family of quinoline carboxylic acids has a rich history in drug discovery.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology[12]. The specific substitution pattern of 2-hydroxyquinoline-7-carboxylic acid could position it as a fragment or lead compound for targeting various kinases involved in cancer signaling pathways.

-

Antimicrobial and Antiviral Activity: Many quinoline derivatives exhibit potent antimicrobial and antiviral properties[13][14]. The ability of the hydroxyquinoline moiety to chelate metal ions is often implicated in these activities, as it can disrupt essential metalloenzymes in pathogens.

-

Inhibition of Signaling Pathways: Quinoline-based molecules have been identified as inhibitors of critical signaling pathways such as the Hedgehog-GLI pathway, which is implicated in several cancers[11].

Caption: Potential therapeutic applications of 2-hydroxyquinoline-7-carboxylic acid.

Future Directions and Conclusion

2-Hydroxyquinoline-7-carboxylic acid represents a tantalizing yet underexplored molecule within the vast chemical space of quinoline derivatives. The lack of extensive literature presents both a challenge and an opportunity. The immediate future of research on this compound should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a reliable and scalable synthesis is the most critical next step. This should be accompanied by a comprehensive spectroscopic and crystallographic characterization to provide a definitive reference for future studies.

-

Biological Screening: A broad-based biological screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes (e.g., kinases, topoisomerases) would be invaluable in uncovering its potential therapeutic applications.

-

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Once a synthetic route is established, the generation of a library of derivatives with modifications at various positions will be crucial for developing a comprehensive SAR and optimizing any identified biological activity.

References

- Guiso, M., et al. Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Synlett, 2002(1), pp. 87-90.

-

The Friedländer Synthesis of Quinolines. Organic Reactions, 2004. [Link]

-

Friedlander synthesis of quinoline derivatives. ResearchGate. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. ACS Medicinal Chemistry Letters, 2022. [Link]

-

Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health. [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

-

Knorr quinoline synthesis. Wikipedia. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

- Knorr Quinoline Synthesis. Merck Index, 2001.

-

Doebner reaction. Wikipedia. [Link]

-

3-Aminobenzoic acid. Wikipedia. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2022. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. [Link]

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Basrah Researches, 2017.

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025. [Link]

-

Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

-

Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

-

2-Oxo-1,2-dihydroquinoline-7-carboxylic acid. Acmec Biochemical. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

-

Doebner quinoline synthesis. ResearchGate. [Link]

-

Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]

-

Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][15][16]benzothiazine-6-carboxylic acids. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and. ResearchGate. [Link]

Sources

- 1. 2-hydroxyquinoline-7-carboxylic acid | 320349-89-1 [chemicalbook.com]

- 2. [320349-89-1], MFCD11557271, 2-Hydroxyquinoline-7-carboxylic acid [combi-blocks.com]

- 3. 2-hydroxyquinoline-7-carboxylic acid suppliers & manufacturers in China [chemicalbook.com]

- 4. 320349-89-1[2-Oxo-1,2-dihydroquinoline-7-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 5. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Quinoline Synthesis [drugfuture.com]

- 7. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 16. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyquinoline-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

2-Hydroxyquinoline-7-carboxylic acid is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted quinoline, its derivatives are explored for a wide range of biological activities. The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, biological function, and for ensuring quality control in synthetic applications. Spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the definitive toolkit for this characterization.

This guide offers a detailed examination of the spectroscopic signature of 2-Hydroxyquinoline-7-carboxylic acid. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as a self-validating system, where data from each technique corroborates the others to build a complete and trustworthy molecular portrait.

A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the 2-hydroxyquinoline (enol) form and the 2-oxo-1,2-dihydroquinoline (keto or amide) form. Spectroscopic evidence overwhelmingly indicates that the keto tautomer is the predominant form in most conditions, a crucial insight for accurate spectral interpretation.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing precise information on the connectivity and chemical environment of atoms. For 2-Hydroxyquinoline-7-carboxylic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice due to its excellent ability to dissolve polar, aromatic carboxylic acids. Crucially, it allows for the observation of exchangeable protons from the carboxylic acid (-COOH) and the amide (-NH) groups, which would be lost in solvents like D₂O.[1]

-

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Data Acquisition: Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the crowded aromatic region.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will reveal distinct signals for the amide, carboxylic acid, and the five aromatic protons. The predominance of the keto tautomer is confirmed by the presence of an N-H signal, rather than an O-H signal from the enol form on the ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights & Causality |

| -COOH | ~12.0 - 14.0 | Broad Singlet (br s) | Highly deshielded due to the acidic nature and hydrogen bonding. Its broadness is characteristic of an exchangeable proton.[2] |

| -NH | ~11.0 - 12.0 | Broad Singlet (br s) | The chemical shift is characteristic of an amide proton. Its presence strongly supports the 2-oxo-quinolone tautomer. |

| H8 | ~8.0 - 8.2 | Singlet (or narrow d) | Deshielded by the anisotropic effect of the adjacent carboxylic acid group. Appears as a singlet due to minimal coupling with other protons. |

| H5 | ~7.9 - 8.1 | Doublet (d) | Experiences deshielding from the fused aromatic system and the electron-withdrawing nature of the amide carbonyl. |

| H6 | ~7.6 - 7.8 | Doublet of doublets (dd) | Coupled to both H5 and H8 (if meta-coupling is resolved). Its chemical shift is influenced by its position relative to both rings. |

| H4 | ~7.7 - 7.9 | Doublet (d) | Deshielded by the adjacent amide nitrogen and carbonyl group. Coupled to H3. |

| H3 | ~6.4 - 6.6 | Doublet (d) | Significantly shielded relative to other aromatic protons, as it is adjacent to the electron-donating NH group and is a vinylogous beta-proton to the carbonyl. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of the two distinct carbonyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights & Causality |

| -COOH | ~165 - 175 | Characteristic chemical shift for a carboxylic acid carbon.[2] |

| C2 (-C=O) | ~160 - 165 | Chemical shift is consistent with an amide or lactam carbonyl carbon, further confirming the keto tautomer. |

| Aromatic C | ~115 - 150 | Multiple signals corresponding to the quinoline ring carbons. Quaternary carbons (C4a, C7, C8a) will have lower intensity. |

| C3 | ~115 - 125 | Shielded due to its position adjacent to the electron-donating NH group. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is a modern, preferred method requiring minimal sample preparation.[3] Alternatively, the traditional KBr-pellet method can be used.

-

Rationale: ATR provides high-quality, reproducible spectra from a small amount of solid sample with no dilution required, ensuring the observed vibrational modes are intrinsic to the compound.

Spectral Interpretation: A Vibrational Fingerprint

The IR spectrum of 2-Hydroxyquinoline-7-carboxylic acid provides definitive evidence for both the carboxylic acid and the cyclic amide (lactam) functional groups, confirming the dominant keto tautomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Band Characteristics | Causality & Significance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong | This exceptionally broad band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[2][4][5] |

| N-H Stretch (Amide) | 3100 - 3300 | Moderate, sharp | Often superimposed on the broad O-H stretch. Its presence is a direct indicator of the 2-oxo-quinolone tautomer. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, moderate | Corresponds to the stretching vibrations of the C-H bonds on the quinoline ring.[6] |

| C=O Stretch (Carboxylic Acid) | 1690 - 1720 | Strong, sharp | The position is typical for an aromatic carboxylic acid involved in hydrogen bonding.[4] |

| C=O Stretch (Amide/Lactam) | 1650 - 1680 | Strong, sharp | This distinct carbonyl absorption, at a lower frequency than the acid's C=O, is unambiguous proof of the cyclic amide structure. |

| C=C/C=N Stretches (Ring) | 1450 - 1620 | Multiple, moderate-strong | These absorptions are characteristic of the quinoline aromatic system.[6] |

| C-O Stretch / O-H Bend | 1200 - 1440 | Moderate | Complex signals in the fingerprint region arising from C-O stretching and O-H in-plane bending of the carboxylic acid group.[4] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating evidence for the molecule's structure.

Experimental Protocol: Choosing the Right Ionization

-

Ionization Technique: Electrospray Ionization (ESI) is the most suitable method.[7][8]

-

Causality: 2-Hydroxyquinoline-7-carboxylic acid is a polar, relatively non-volatile, and thermally sensitive molecule. ESI is a "soft" ionization technique that transfers the analyte from a solution phase to the gas phase as an ion with minimal fragmentation, making it ideal for observing the intact molecular ion.[8][9][10] It can be run in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

-

-

Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination, allowing for molecular formula confirmation.

Spectral Interpretation

The molecular formula is C₁₀H₇NO₃, with a monoisotopic mass of approximately 189.04 Da.[11]

| Ion | Expected m/z | Mode | Significance |

| [M+H]⁺ | ~190.05 | Positive | The protonated molecular ion; confirms the molecular weight. |

| [M-H]⁻ | ~188.03 | Negative | The deprotonated molecular ion; often readily formed from the acidic carboxylic acid and NH groups. |

| [M+H - H₂O]⁺ | ~172.04 | Positive | A common fragment resulting from the loss of a water molecule from the protonated parent ion. |

| [M+H - CO₂]⁺ | ~146.06 | Positive | Fragmentation via the loss of carbon dioxide from the carboxylic acid group.[12] |

| [M+H - COOH]⁺ | ~145.05 | Positive | Loss of the entire carboxyl radical (45 Da), a characteristic fragmentation pathway for carboxylic acids.[12][13] |

Integrated Analysis Workflow and Conclusion

The unambiguous structural confirmation of 2-Hydroxyquinoline-7-carboxylic acid is achieved not by a single technique, but by the logical integration of all spectroscopic data. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for spectroscopic characterization.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. pharmafocuseurope.com [pharmafocuseurope.com]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. PubChemLite - 2-hydroxyquinoline-7-carboxylic acid (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 12. chempap.org [chempap.org]

- 13. scienceready.com.au [scienceready.com.au]

A Comprehensive Guide to the Quantum Chemical Analysis of 2-Hydroxyquinoline-7-carboxylic Acid: A Theoretical and Spectroscopic Approach

Abstract

This technical guide provides a detailed protocol for the comprehensive quantum chemical and spectroscopic characterization of 2-Hydroxyquinoline-7-carboxylic acid. This molecule, a derivative of the versatile quinoline scaffold, is of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for its theoretical and experimental analysis. We delve into the structural, vibrational, and electronic properties of 2-Hydroxyquinoline-7-carboxylic acid through a synergistic approach, combining Density Functional Theory (DFT) calculations with proposed experimental validation via Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind the selection of computational methods and experimental techniques is thoroughly explained, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of 2-Hydroxyquinoline-7-carboxylic Acid

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The introduction of hydroxyl and carboxylic acid functional groups to the quinoline core, as in 2-Hydroxyquinoline-7-carboxylic acid, imparts unique physicochemical properties that are crucial for its potential applications. These functional groups can engage in hydrogen bonding, act as proton donors or acceptors, and chelate metal ions, making the molecule a candidate for drug design and the development of novel functional materials.

A critical aspect of 2-hydroxyquinoline derivatives is the potential for lactam-lactim tautomerism. The molecule can exist in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. The position of this equilibrium is sensitive to the molecular environment, such as the solvent, and significantly influences the molecule's spectroscopic and electronic properties. Quantum chemical studies are indispensable for elucidating the relative stabilities of these tautomers and for accurately predicting the molecular properties.

This guide will systematically outline the process for a thorough investigation of 2-Hydroxyquinoline-7-carboxylic acid, beginning with its synthesis and culminating in a detailed analysis of its electronic structure and reactivity.

Methodologies: A Dual Approach to Characterization

A robust understanding of a molecule's properties is best achieved by combining theoretical calculations with experimental validation. The following sections detail the proposed synthetic route, spectroscopic measurements, and the computational protocol for 2-Hydroxyquinoline-7-carboxylic acid.

Proposed Synthesis of 2-Hydroxyquinoline-7-carboxylic Acid

While various methods exist for the synthesis of quinoline derivatives, a common approach involves the cyclization of an appropriate aniline precursor. For 2-Hydroxyquinoline-7-carboxylic acid, a plausible synthetic route can be adapted from established procedures for similar compounds. One such general method is the Conrad-Limpach synthesis.

Experimental Protocol: Proposed Synthesis

-

Starting Materials: 3-aminobenzoic acid and a suitable β-ketoester (e.g., diethyl malonate).

-

Step 1: Condensation: React 3-aminobenzoic acid with diethyl malonate under acidic or thermal conditions to form an intermediate enamine.

-

Step 2: Cyclization: Heat the enamine intermediate at a high temperature (typically >250 °C) to induce thermal cyclization, yielding the ethyl ester of 2,4-dihydroxyquinoline-7-carboxylic acid.

-